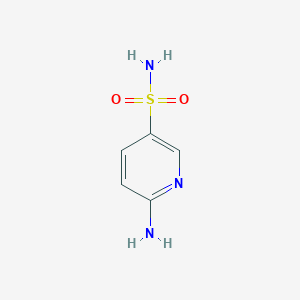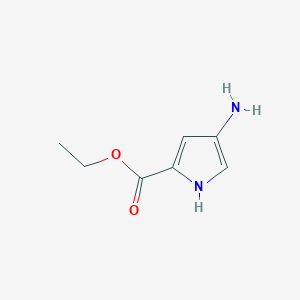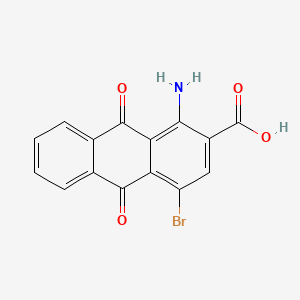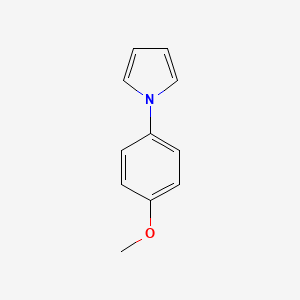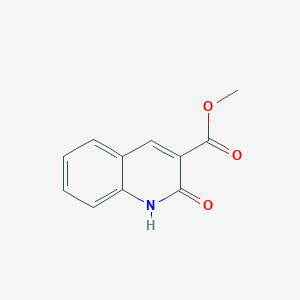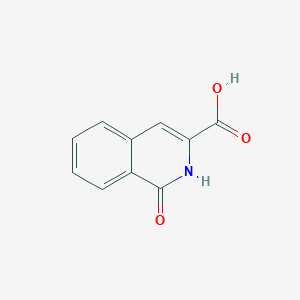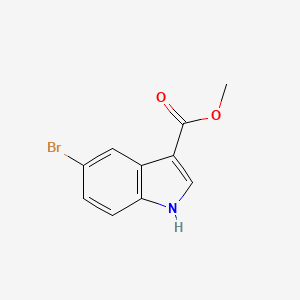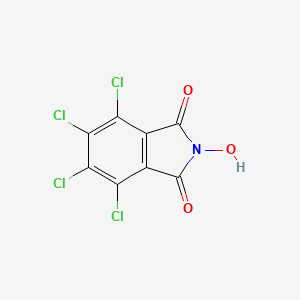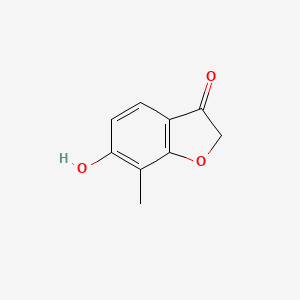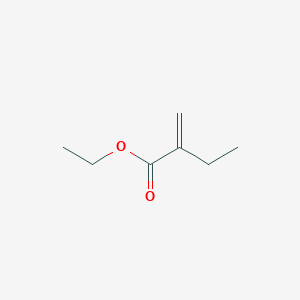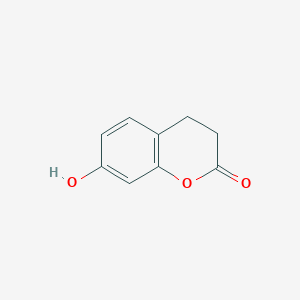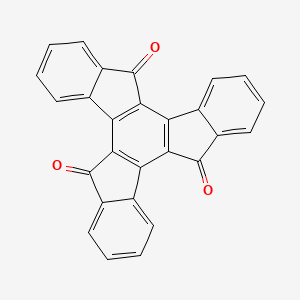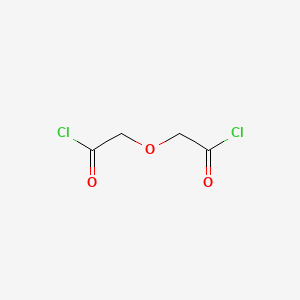
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
概要
説明
4-Oxo-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid is a unique chemical compound with the linear formula C11H10O3 . It’s a partially hydrogenated derivative of naphthalene .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C11H10O3 . The InChI code for this compound is 1S/C11H10O3/c12-10-6-5-9 (11 (13)14)7-3-1-2-4-8 (7)10/h1-4,9H,5-6H2, (H,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 190.2 . It’s a powder at room temperature . The melting point is between 93-97 degrees Celsius .科学的研究の応用
Crystal Structure and Hydrogen Bonding
- The crystal structure of 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves projection of the carboxyl group nearly orthogonal to the aromatic plane, and it forms hydrogen bonds by centrosymmetric pairing. This structural insight is significant for understanding the molecular interactions in crystal engineering and design (Barcon et al., 2001).
Synthesis and Chemical Transformations
- A synthesis approach for 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, starting from naphthalene-2,3-diol, involves several steps including methylation and Friedel-Crafts acylation. This method is relevant for producing complex organic compounds and intermediates in organic synthesis (Göksu et al., 2003).
- An alternative synthesis of the dopaminergic drug 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol from 5,6-dimethoxynaphthalene-2-carboxylic acid, demonstrating the compound's utility in pharmaceutical synthesis (Göksu et al., 2006).
Applications in Catalysis and Chemical Reactions
- The regioselectivity of bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene and related compounds was studied, showing potential use in selective chemical transformations and as stabilizing agents for cholera sera storage (Pankratov et al., 2004).
- The synthesis and biological evaluation of certain derivatives of 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid demonstrated their potential for biological activity, highlighting the compound's relevance in biochemistry (Chaitramallu et al., 2017).
Novel Chemical Syntheses and Molecular Structures
- The preparation and Diels-Alder reaction of methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate, and its reaction to form 6-methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalane, indicates its utility in complex organic synthesis processes (Boger & Mullican, 2003).
- A study on the oxidation reactions of azines, involving derivatives of 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, provides insights into the molecular structure and reactivity of these compounds (Malkova et al., 2014).
Safety and Hazards
特性
IUPAC Name |
4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNMKOITXUEVCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CC=CC=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901036386 | |
| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
CAS RN |
6566-40-1 | |
| Record name | 6566-40-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10075 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the crystal structure of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid influence its intermolecular interactions?
A1: The crystal structure of (±)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (C11H10O3) exhibits a specific arrangement where the carboxyl group projects nearly perpendicular to the aromatic plane [1]. This orientation facilitates hydrogen bonding between the acid groups of adjacent molecules. This bonding occurs in a centrosymmetric fashion across the 'a' edge and the center of the unit cell, with an O⋯O distance of 2.705 (2) Å [1]. Additionally, intermolecular C—H⋯O=C close contacts are observed with translationally related molecules, involving both the ketone (2.55 Å) and the acid (2.67 Å) groups [1]. These interactions contribute to the overall packing and stability of the compound within the crystal lattice.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

